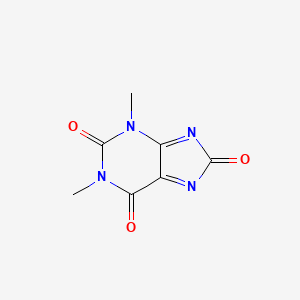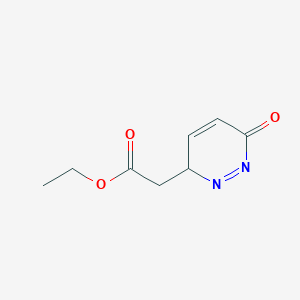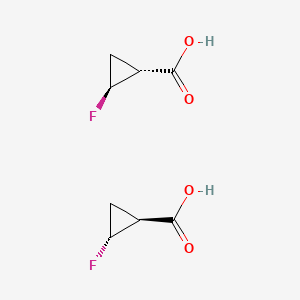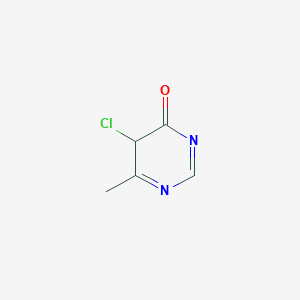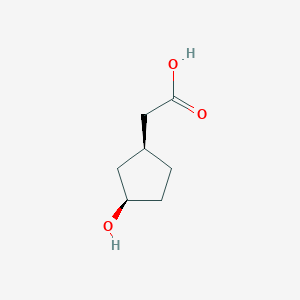![molecular formula C10H14N2O7 B12356046 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinane-5-carboxylic acid](/img/structure/B12356046.png)
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinane-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound plays a crucial role in the stability and function of tRNA, which is essential for protein synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinane-5-carboxylic acid involves the reduction of uridine. This reduction can be achieved using various reducing agents under mild conditions to avoid the formation of undesired byproducts .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form uridine derivatives.
Reduction: It can be further reduced to form 5-methyldihydrouridine.
Substitution: The hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Uridine derivatives.
Reduction: 5-methyldihydrouridine.
Substitution: Various alkylated and acylated derivatives.
科学研究应用
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinane-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of nucleoside analogs.
Biology: Plays a role in the study of tRNA structure and function.
Industry: Used in the production of modified nucleosides for various biochemical applications.
作用机制
The mechanism of action of 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinane-5-carboxylic acid involves its incorporation into tRNA, where it stabilizes the structure and enhances the efficiency of protein synthesis. The compound interacts with specific molecular targets within the tRNA, facilitating proper folding and function .
相似化合物的比较
Uridine: A naturally occurring nucleoside that is a precursor to 5,6-dihydrouridine.
5-methyldihydrouridine: A derivative formed by the methylation of 5,6-dihydrouridine.
Thymidine: Another nucleoside with similar structural features but different biological functions.
Uniqueness: 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinane-5-carboxylic acid is unique due to its specific role in tRNA stability and function. Unlike other nucleosides, it is specifically modified to enhance the structural integrity of tRNA, making it essential for efficient protein synthesis .
属性
分子式 |
C10H14N2O7 |
|---|---|
分子量 |
274.23 g/mol |
IUPAC 名称 |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinane-5-carboxylic acid |
InChI |
InChI=1S/C10H14N2O7/c13-3-6-5(14)1-7(19-6)12-2-4(9(16)17)8(15)11-10(12)18/h4-7,13-14H,1-3H2,(H,16,17)(H,11,15,18)/t4?,5-,6+,7+/m0/s1 |
InChI 键 |
PMVWVMKLGZCTNU-XCXKOOTESA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2CC(C(=O)NC2=O)C(=O)O)CO)O |
规范 SMILES |
C1C(C(OC1N2CC(C(=O)NC2=O)C(=O)O)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


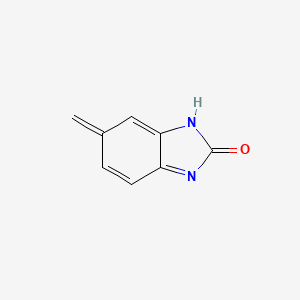

![1-[(2R,3S,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12355976.png)

![Glycinamide, L-a-glutamyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]-](/img/structure/B12355990.png)

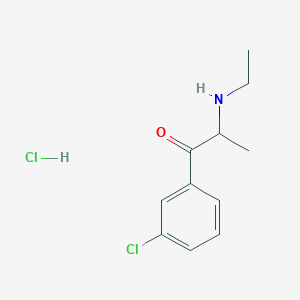
![N-[3-[(2-oxo-3H-pyridine-3-carbonyl)amino]propyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B12356009.png)
![N-[5-[(3,5-difluorophenyl)methyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-yl]-4-(4-methylpiperazin-1-yl)-2-(oxan-4-ylamino)benzamide](/img/structure/B12356025.png)
